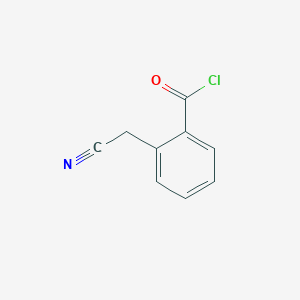

2-(Cyanomethyl)benzoyl chloride

Description

Theoretical Frameworks and Research Paradigms for Acyl Chlorides and Benzonitrile (B105546) Derivatives

The academic study of 2-(cyanomethyl)benzoyl chloride is grounded in the established theoretical frameworks and research paradigms of its primary functional groups: acyl chlorides and benzonitrile derivatives.

Acyl Chlorides: As a derivative of carboxylic acid, the acyl chloride group is one of the most reactive acyl compounds. youtube.comucalgary.ca The central paradigm for understanding its reactivity is nucleophilic acyl substitution . The carbonyl carbon of the acyl chloride is highly electrophilic due to the electron-withdrawing effects of both the adjacent oxygen and the chlorine atom. youtube.comchemistrytalk.org This high degree of positive partial charge makes it extremely susceptible to attack by nucleophiles. youtube.comchemistrytalk.org The subsequent reaction mechanism typically involves the formation of a tetrahedral intermediate, followed by the elimination of the chloride ion, which is an excellent leaving group. youtube.com This high reactivity allows acyl chlorides to be readily converted into other carboxylic acid derivatives such as esters, amides, and anhydrides, making them versatile reagents in organic synthesis. ucalgary.cawikipedia.org Another significant research paradigm is their use in Friedel-Crafts acylation reactions, where they act as electrophiles to introduce acyl groups to aromatic rings, a key method for forming carbon-carbon bonds and producing aromatic ketones. chemistrytalk.orgwikipedia.org

Benzonitrile Derivatives: The benzonitrile moiety (a benzene (B151609) ring substituted with a cyano group) is another cornerstone of organic chemistry research. The cyano group is a strong electron-withdrawing group, which influences the reactivity of the aromatic ring. Research paradigms for benzonitrile derivatives often focus on their role in molecular recognition and as precursors for other functional groups. Recent studies have demonstrated that the benzonitrile fragment is crucial for host-guest interactions, where it can be precisely recognized by supramolecular structures like cavitands, forming key-lock complexes. nih.gov This has significant implications for the development of sensors and for determining the structure of drug molecules containing this fragment. nih.gov Furthermore, the nitrile group itself is a versatile functional handle, capable of being hydrolyzed to a carboxylic acid, reduced to an amine, or used in the synthesis of various heterocyclic compounds. mdpi.com Benzonitrile derivatives are frequently found in multifunctional materials, such as those exhibiting thermally activated delayed fluorescence (TADF) for applications in organic light-emitting diodes (OLEDs). rsc.org

Historical Context and Evolution of Synthetic Approaches to this compound Analogs

The synthesis of benzoyl chlorides, in general, has a long history. Traditional methods often involve the treatment of the corresponding benzoic acid with aggressive chlorinating agents. A common and historically significant method for preparing a direct analog, 2-cyanobenzoyl chloride, involves refluxing 2-cyanobenzoic acid with an excess of thionyl chloride (SOCl₂). prepchem.com After the reaction, the excess thionyl chloride is removed under vacuum to yield the desired acyl chloride. prepchem.com Similar approaches have utilized other reagents like phosphorus pentachloride (PCl₅) or oxalyl chloride. chemicalbook.comorgsyn.org

The evolution of synthetic chemistry has driven the development of more refined and efficient methods. For instance, the synthesis of various substituted benzoyl chlorides has moved towards catalytic processes that offer better yields, milder reaction conditions, and improved environmental profiles. The cyanation of dichlorobenzoyl chlorides, another class of analogs, has been extensively studied to optimize the synthesis of key pharmaceutical intermediates. researchgate.net This research has evaluated various catalytic systems, including phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBABr) and cetyltrimethylammonium bromide (CTAB), as well as copper salts like CuCN and CuBr₂. researchgate.net These modern approaches focus on overcoming issues like reagent solubility and reaction consistency, which were limitations of earlier methods. researchgate.net The development of catalytic functional group metathesis between aroyl chlorides and aryl iodides represents a cutting-edge approach, further expanding the synthetic chemist's toolkit for creating novel benzoyl chloride derivatives. nih.gov

Significance of the Chemical Compound in Contemporary Organic Chemistry Research

This compound is significant in contemporary research primarily as a bifunctional building block . Its value lies in the orthogonal reactivity of its two functional groups, allowing for sequential and controlled synthetic transformations.

The acyl chloride group serves as a highly reactive handle for introducing the 2-(cyanomethyl)benzoyl moiety into a larger molecule via acylation of alcohols, amines, or aromatic rings. chemistrytalk.orgwikipedia.org This reaction is typically high-yielding and irreversible. chemistrytalk.org The cyanomethyl group (-CH₂CN), meanwhile, offers a secondary site for chemical modification. The methylene (B1212753) protons are acidic and can be deprotonated to form a nucleophilic carbanion, enabling alkylation or condensation reactions to build more complex carbon skeletons. The nitrile functionality itself can be transformed into other valuable groups.

This dual functionality makes this compound a strategic intermediate in the synthesis of:

Pharmaceuticals and Bioactive Molecules: Many complex drug molecules require the assembly of several fragments. A building block like this allows for the efficient introduction of a substituted aromatic ring, which can then be further elaborated. Analogs such as 2-cyanobenzoyl chloride and 2-(chloroseleno)benzoyl chloride are used in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals. cymitquimica.comresearchgate.net

Heterocyclic Systems: The compound is a precursor for various heterocyclic structures. Intramolecular cyclization reactions, potentially involving both the cyanomethyl and the acyl group (or its derivatives), can lead to the formation of novel ring systems, which are prevalent in medicinal chemistry and materials science. mdpi.combeilstein-journals.org

Advanced Materials: Benzonitrile derivatives are known to be components of functional materials like OLEDs. rsc.org The ability to incorporate the 2-(cyanomethyl)benzoyl unit into polymers or larger conjugated systems could be exploited to develop new materials with specific optoelectronic properties.

Overview of Key Functional Groups and Their Research Implications within the Molecular Structure

The unique chemical behavior and research utility of this compound are a direct result of the properties of its two key functional groups.

Interactive Table: Functional Groups of this compound

| Functional Group | Structure | Key Research Implications |

| Acyl Chloride | -COCl | High Reactivity in Nucleophilic Acyl Substitution: The carbonyl carbon is highly electrophilic, making it an excellent site for reaction with nucleophiles (e.g., alcohols, amines). This is fundamental for its use as an acylating agent to form esters and amides. youtube.comchemistrytalk.orgwikipedia.org |

| Precursor to Other Carboxylic Acid Derivatives: It is the most reactive derivative and can be easily converted to anhydrides, esters, and amides, providing synthetic flexibility. ucalgary.ca | ||

| Electrophile in Friedel-Crafts Acylation: Enables the formation of C-C bonds with aromatic rings to synthesize ketones, a cornerstone reaction in organic synthesis. chemistrytalk.orgwikipedia.org | ||

| Cyanomethyl | -CH₂CN | Nitrile Group as a Versatile Handle: The nitrile can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions, offering multiple pathways for further functionalization. |

| Source of Nucleophilic Carbon: The α-protons on the methylene group are acidic, allowing for deprotonation to form a stabilized carbanion. This nucleophile can then be used in C-C bond-forming reactions. | ||

| Influence on Electronic Properties: The electron-withdrawing nature of the cyano group impacts the reactivity of the benzene ring and can be exploited in the design of functional materials. rsc.org |

The presence of both groups on the same benzene ring, in an ortho configuration, also suggests the potential for intramolecular reactions, leading to the synthesis of bicyclic compounds. The steric and electronic interplay between the bulky and electron-withdrawing acyl chloride and the cyanomethyl group dictates the regioselectivity and stereoselectivity of its reactions, a subject of significant research interest.

Structure

3D Structure

Properties

IUPAC Name |

2-(cyanomethyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-9(12)8-4-2-1-3-7(8)5-6-11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQZWNRPXUQNVJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC#N)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40477858 | |

| Record name | 2-(Cyanomethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40477858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690229-60-8 | |

| Record name | 2-(Cyanomethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40477858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 2 Cyanomethyl Benzoyl Chloride

De Novo Synthetic Pathways to the Chemical Compound

The creation of 2-(cyanomethyl)benzoyl chloride from simpler, readily available starting materials is a cornerstone of its production. The most direct and widely utilized methods involve the functional group transformation of a corresponding carboxylic acid.

Synthesis via Carboxylic Acid Precursors: Acyl Chloride Formation from 2-(Cyanomethyl)benzoic Acid

The conversion of 2-(cyanomethyl)benzoic acid to its acyl chloride derivative is a standard and efficient transformation in organic chemistry. masterorganicchemistry.comlibretexts.org This process involves the replacement of the hydroxyl (-OH) group of the carboxylic acid with a chlorine atom, yielding the more reactive acyl chloride. jove.comchemistrysteps.com

Common and effective halogenating agents for this conversion include thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅). masterorganicchemistry.comjove.comchemistrysteps.com

Thionyl Chloride (SOCl₂): The reaction of 2-(cyanomethyl)benzoic acid with thionyl chloride is a widely documented and practical method for preparing this compound. prepchem.comyoutube.com The reaction is typically carried out by refluxing the carboxylic acid in an excess of thionyl chloride. prepchem.comresearchgate.net The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion. masterorganicchemistry.comyoutube.com The excess thionyl chloride can be removed by distillation under reduced pressure. prepchem.comresearchgate.net

Phosphorus Pentachloride (PCl₅): Phosphorus pentachloride is another potent reagent for converting carboxylic acids to acyl chlorides. jove.comchemistrysteps.com The reaction with PCl₅ also produces the desired acyl chloride, along with phosphorus oxychloride (POCl₃) and hydrogen chloride (HCl) as byproducts. jove.com The formation of the highly stable P=O bond in phosphorus oxychloride is a significant driving force for this reaction. jove.com

A typical laboratory-scale synthesis is outlined in the table below:

| Reactant | Reagent | Conditions | Product | Byproducts |

| 2-(Cyanomethyl)benzoic acid | Thionyl chloride (SOCl₂) | Reflux | This compound | SO₂, HCl |

| 2-(Cyanomethyl)benzoic acid | Phosphorus pentachloride (PCl₅) | Varies | This compound | POCl₃, HCl |

The mechanism for the conversion of a carboxylic acid to an acyl chloride using thionyl chloride proceeds through several key steps:

Nucleophilic Attack: The carboxylic acid's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride. jove.comyoutube.com

Intermediate Formation: This initial attack leads to the formation of a chlorosulfite intermediate, which is a better leaving group than the original hydroxyl group. libretexts.orgjove.com

Chloride Ion Attack: A chloride ion, generated in the initial step or present in the reaction mixture, then attacks the carbonyl carbon of the intermediate. jove.comyoutube.com

Tetrahedral Intermediate: This nucleophilic attack forms a tetrahedral intermediate. jove.com

Elimination and Product Formation: The intermediate collapses, reforming the carbonyl double bond and expelling the chlorosulfite group, which then decomposes into sulfur dioxide and a chloride ion, yielding the final acyl chloride product. masterorganicchemistry.com

The reaction with phosphorus pentachloride follows a similar pattern of activating the hydroxyl group to facilitate its replacement by a chloride ion. jove.com

Side-Chain Chlorination of Methyl-Benzoyl Chloride Derivatives

An alternative, though less direct, synthetic approach involves the side-chain chlorination of a suitable methyl-benzoyl chloride derivative. This method would entail the selective chlorination of the methyl group of a precursor like 2-methylbenzoyl chloride. This pathway is generally considered less favorable due to potential challenges in controlling selectivity.

Side-chain chlorination reactions on alkyl-aromatic compounds are typically radical-mediated processes. google.com These reactions can be initiated by heat, ultraviolet (UV) light, or the use of a radical initiator. google.comgoogle.com Azoisobutyronitrile (AIBN) is a commonly used radical initiator that decomposes upon heating or UV irradiation to generate radicals, which can then initiate the chlorination chain reaction. thecarbondr.comchegg.comchegg.comlibretexts.org

The general mechanism involves:

Initiation: AIBN decomposes to form radicals. chegg.comlibretexts.org

Propagation: The initiator radical abstracts a hydrogen atom from the methyl group of the benzoyl chloride derivative, forming a benzylic radical. This benzylic radical then reacts with a chlorine source (e.g., Cl₂) to form the chlorinated product and a new chlorine radical, which continues the chain reaction. thecarbondr.com

Termination: The reaction is terminated when two radicals combine. thecarbondr.com

| Initiator | Conditions | Key Feature |

| Azoisobutyronitrile (AIBN) | Heat or UV light | Decomposes to generate radicals, initiating the chain reaction. libretexts.org |

| Benzoyl Peroxide | Heat | Another common radical initiator. researchgate.net |

| UV Light | Irradiation | Provides the energy for homolytic cleavage of the chlorine molecule. google.com |

A significant challenge in side-chain chlorination is achieving high selectivity for the desired chlorinated product while minimizing reactions at other positions, such as the aromatic ring or over-chlorination. nih.gov Radical chlorination is known to be less selective than bromination. thecarbondr.com

Several strategies can be employed to optimize selectivity:

Control of Reaction Conditions: Factors such as temperature, solvent, and the concentration of the chlorinating agent can influence the reaction's selectivity. psu.edunih.gov

Use of Selective Chlorinating Agents: While chlorine gas is a common reagent, other N-chloro compounds, such as N-chlorosuccinimide (NCS), can sometimes offer improved selectivity. nih.gov Recent research has also explored copper-catalyzed methods for benzylic chlorination with improved site selectivity. nih.gov

Catalyst Systems: The use of specific catalysts can direct the chlorination to the desired position. For instance, certain catalysts can enhance the rate of side-chain chlorination over aromatic ring chlorination. researchgate.netrsc.org

Synthesis of Key Precursors and Intermediates

The synthesis of this compound relies on the availability of crucial precursors, namely 2-(cyanomethyl)benzoic acid and its derivatives, as well as appropriately substituted benzyl (B1604629) halides.

Preparation of 2-(Cyanomethyl)benzoic Acid and its Derivatives

2-(Cyanomethyl)benzoic acid (C₉H₇NO₂) is a primary precursor for the target compound. chemicalbook.comsigmaaldrich.com One established route to this acid involves the treatment of 2-hydroxyimino-1-indanone with sodium hydroxide, followed by reaction with p-toluenesulfonyl chloride and subsequent acidification. chemicalbook.com This method yields the desired product in a multi-step process. chemicalbook.com

A more recent and novel approach focuses on the synthesis of 2-(cyanomethyl)benzoic esters, important derivatives, through the carbon-carbon bond cleavage of indanone derivatives. nih.gov This reaction proceeds via a Beckmann fragmentation initiated by the nucleophilic addition of an alcohol to an indanone. nih.gov A key advantage of this method is its adaptability; it can be performed using a chemical base to deprotonate the alcohol or under electrochemical conditions, which obviates the need for an external chemical base. nih.gov This strategy also offers a pathway for the late-stage functionalization of various natural alcohols. nih.gov

The table below summarizes these preparative methods for 2-(cyanomethyl)benzoic acid and its esters.

Table 1: Synthetic Methods for 2-(Cyanomethyl)benzoic Acid and its Esters

| Product | Starting Material | Key Reagents/Conditions | Reference |

|---|---|---|---|

| 2-(Cyanomethyl)benzoic acid | 2-Hydroxyimino-1-indanone | 1. NaOH, 50°C 2. p-Toluenesulfonyl chloride 3. HCl (to pH 3-4) | chemicalbook.com |

| 2-(Cyanomethyl)benzoic esters | Indanone derivatives | Alcohol, Chemical Base (deprotonation), Beckmann fragmentation | nih.gov |

| 2-(Cyanomethyl)benzoic esters | Indanone derivatives | Alcohol, Electrochemical conditions (base-free) | nih.gov |

Synthetic Routes to Substituted Benzyl Halides for Cyanomethylation

The introduction of the cyanomethyl group often involves the cyanomethylation of a benzyl halide. Therefore, efficient routes to substituted benzyl halides are critical. A general method for producing benzyl chloride involves the chlorination of toluene (B28343) with sulfuryl chloride, initiated by an organic peroxide catalyst. google.com

Once the benzyl halide is obtained, the nitrile group is typically introduced via nucleophilic substitution using a cyanide source. A classic method involves reacting the halide with sodium cyanide in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). acs.org More advanced protocols for the cyanation of benzyl halides have also been developed. For instance, a continuous process using a microchannel reactor allows for the reaction of a substituted benzyl halide with hydrogen cyanide gas at high temperatures (150-250°C) and pressures (1.0-10.0 MPa), offering high efficiency and the potential for continuous production. google.com Furthermore, various catalytic systems, including those based on indium and nickel, have been developed for the cyanation of benzylic alcohols and alkyl mesylates, respectively, providing alternative routes to benzyl cyanides. organic-chemistry.org

The table below outlines various approaches to cyanomethylation.

Table 2: Methods for Cyanomethylation via Benzyl Halides and Derivatives

| Substrate | Cyanide Source | Key Reagents/Conditions | Outcome | Reference |

|---|---|---|---|---|

| Benzyl Halide | Sodium Cyanide | Dimethyl Sulfoxide (DMSO) | Benzyl Cyanide | acs.org |

| Substituted Benzyl Halide | Hydrogen Cyanide (gas) | Microchannel reactor (150-250°C, 1.0-10.0 MPa) | Substituted Benzyl Cyanide | google.com |

| Benzylic Alcohols | Trimethylsilyl cyanide (TMSCN) | InBr₃ catalyst | Benzylic Nitriles | organic-chemistry.org |

| Alkyl Mesylates | Zn(CN)₂ | Nickel catalyst | Alkyl Nitriles | organic-chemistry.org |

Advanced Synthetic Strategies and Methodological Innovations

Modern organic synthesis seeks to improve efficiency and control over reaction outcomes. For a molecule like this compound, this involves the development of selective synthesis protocols and the use of novel catalysts.

Development of Chemo- and Regioselective Synthesis Protocols

Chemo- and regioselectivity are crucial for the synthesis of complex molecules, ensuring that reactions occur at the desired functional group and position. While specific protocols for this compound are not extensively detailed in the literature, general advancements in this area are highly relevant. For example, strategies involving tandem reactions, where multiple bond-forming events occur in a single pot, are at the forefront of synthetic innovation. researchgate.netburleylabs.co.uk The development of a chemo- and regioselective tandem [3 + 2] heteroannulation for carbazole (B46965) synthesis showcases how mechanistic understanding can allow for the sequential and controlled formation of distinct bonds. researchgate.netburleylabs.co.uknih.gov Such modular approaches, which rely on the careful selection of catalysts and substrates to direct reactivity, provide a framework for designing syntheses of specifically substituted aromatic compounds. researchgate.netburleylabs.co.uk Similarly, the use of visible light photocatalysis to achieve chemo- and regioselective [2 + 2] cycloadditions demonstrates another modern tool for precise bond formation. nih.gov These principles of controlling selectivity are directly applicable to optimizing the synthesis of multi-functionalized compounds like this compound.

Exploration of Novel Catalytic Systems in Compound Preparation

The conversion of a benzoic acid derivative to a benzoyl chloride and the introduction of a cyano group are key steps that can be significantly enhanced by catalysis. The cyanation of aroyl chlorides, for instance, has been the subject of detailed investigation. researchgate.net An assessment of various catalytic systems for the cyanation of 2,3-dichlorobenzoyl chloride found that while numerous conditions could effect the transformation, the choice of catalyst and cyanide source was critical for achieving high yield and clean conversion. researchgate.net

The study identified copper(I) cyanide (CuCN) as the most effective cyanide source. researchgate.net However, its low solubility was a limiting factor. researchgate.net To overcome this, phase-transfer catalysts were explored. While tetrabutylammonium (B224687) bromide (TBABr) was effective, it led to inconsistent reaction profiles due to the clumping of the CuCN solid. researchgate.net A switch to cetyltrimethylammonium bromide (CTAB) resolved this issue, leading to consistent reactivity and allowing for a successful scale-up of the process. researchgate.net This highlights the importance of both the active catalyst and the reaction medium's physical properties. Other novel catalytic systems for cyanation reactions include nickel-based catalysts that can utilize less toxic cyanide sources like zinc cyanide (Zn(CN)₂) for the cyanation of aryl chlorides. organic-chemistry.orgresearchgate.net

The table below compares catalytic systems used for the cyanation of a substituted benzoyl chloride, a reaction analogous to a key step in synthesizing the title compound's precursors.

Table 3: Comparison of Catalytic Systems for Cyanation of 2,3-Dichlorobenzoyl Chloride

| Cyanide Source | Catalyst/Additive | Solvent | Key Findings | Reference |

|---|---|---|---|---|

| CuCN | Tetrabutylammonium bromide (TBABr) | Toluene | Effective, but inconsistent reactivity due to CuCN clumping. | researchgate.net |

| CuCN | Cetyltrimethylammonium bromide (CTAB) | Toluene | Alleviated clumping, leading to consistent reactivity and 77% isolated yield on scale-up. | researchgate.net |

| Cyanide Salts | Amine bases / Acetonitrile (B52724) (co-solvent) | Various | Catalyst-free conditions possible with acetonitrile, but product isolation is complicated. | researchgate.net |

| CuCN | CuBr₂ | Toluene | CuBr₂ was identified as a novel catalyst for the transformation. | researchgate.net |

Chemical Reactivity and Mechanistic Elucidation of 2 Cyanomethyl Benzoyl Chloride

Nucleophilic Acyl Substitution Reactions at the Benzoyl Chloride Moiety

The core reactivity of 2-(cyanomethyl)benzoyl chloride involves nucleophilic acyl substitution. masterorganicchemistry.com This class of reaction proceeds via a common mechanism where a nucleophile attacks the carbonyl carbon, followed by the departure of the chloride ion. libretexts.org The general transformation allows for the conversion of the acyl chloride into a range of other carboxylic acid derivatives, such as amides, esters, and thioesters. The reaction is typically characterized by a two-step addition-elimination mechanism, which involves the formation of a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org

This compound readily reacts with primary and secondary amines to form the corresponding N-substituted amides. pearson.com For example, its reaction with an amine such as methylamine (B109427) yields N-methyl-2-(cyanomethyl)benzamide. These reactions are often vigorous and typically require at least two equivalents of the amine; one equivalent acts as the nucleophile, while the second equivalent serves as a base to neutralize the hydrogen chloride (HCl) byproduct, forming an ammonium (B1175870) salt. libretexts.orgchegg.com

This method is a fundamental route for creating amide bonds, a key linkage in many chemical and biological structures. lscollege.ac.in

The aminolysis of acyl chlorides follows a well-established nucleophilic addition-elimination pathway. libretexts.org While specific kinetic data for this compound is not extensively detailed in the literature, the mechanism can be understood from the general principles of this reaction type.

| 3 (Deprotonation) | A second molecule of the amine acts as a base to deprotonate the positively charged nitrogen atom, yielding the final neutral amide product and an ammonium chloride salt. libretexts.org | Acid-base reaction |

The reactivity of the benzoyl chloride moiety is significantly influenced by the nature and position of substituents on the aromatic ring. In this compound, both steric and electronic factors are at play.

Electronic Effects: The cyanomethyl group (-CH₂CN) is an electron-withdrawing group due to the electronegativity of the nitrogen atom in the nitrile function. This inductive effect withdraws electron density from the benzene (B151609) ring and, by extension, from the carbonyl carbon. This increases the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack. This effect is expected to increase the rate of reaction compared to unsubstituted benzoyl chloride. For comparison, 4-cyanobenzoyl chloride, where the cyano group is in the para position, also shows high reactivity due to strong electron withdrawal. sigmaaldrich.com

Steric Effects: The cyanomethyl group is located at the ortho position, adjacent to the acyl chloride functional group. This proximity can cause steric hindrance, potentially impeding the approach of the nucleophile to the carbonyl carbon. khanacademy.org The extent of this steric effect depends on the size of the attacking nucleophile. For small nucleophiles like ammonia (B1221849) or methylamine, the effect may be minimal. However, for bulkier amines, the steric clash could slow the reaction rate compared to its para-substituted isomer, 4-cyanobenzoyl chloride.

Table 2: Predicted Relative Reactivity with Amine Nucleophiles

| Compound | Electronic Effect of Substituent | Steric Hindrance at Reaction Site | Predicted Relative Reactivity |

|---|---|---|---|

| Benzoyl Chloride | None (Reference) | Low | Baseline |

| This compound | Electron-withdrawing (Activating) | Moderate | Higher than benzoyl chloride, but potentially lower than the 4-isomer with bulky nucleophiles |

This compound undergoes esterification when treated with alcohols or phenols, yielding the corresponding 2-(cyanomethyl)benzoate (B8605764) esters. libretexts.org The reaction with alcohols is generally straightforward.

Phenols are less nucleophilic than alcohols, and their reaction with acyl chlorides can be slow. libretexts.org To facilitate the reaction, the phenol (B47542) is often first converted to its conjugate base, the more nucleophilic phenoxide ion, by treatment with a base like sodium hydroxide. libretexts.org This is a common strategy used in the Schotten-Baumann reaction.

A general scheme for the esterification of an alcohol (R-OH) is: C₈H₄ClNO(CH₂CN) + R-OH → C₈H₄(COOR)(CH₂CN) + HCl

A base such as pyridine (B92270) is often added to catalyze the reaction and to neutralize the HCl produced.

In a manner analogous to alcohols, thiols (R-SH) react with this compound to produce thioesters. Thioesters are important intermediates in organic synthesis. arkat-usa.org The reaction proceeds via the same nucleophilic acyl substitution mechanism, with the sulfur atom of the thiol acting as the nucleophile.

The general reaction is: C₈H₄ClNO(CH₂CN) + R-SH → C₈H₄(COSR)(CH₂CN) + HCl

Reactions with other heteroatom nucleophiles are also possible. For instance, benzoyl chlorides are known to react with sodium silanethiolates to yield silyl (B83357) thionobenzoates. researchgate.net The reaction of the related compound, 2-(chloroseleno)benzoyl chloride, with various N, O, and S nucleophiles has been studied, demonstrating the high reactivity of the acyl chloride group towards acylation. researchgate.net

The Schotten-Baumann reaction provides a specific set of conditions for acylating amines, alcohols, or phenols using an acid chloride. wikipedia.orgbyjus.com First described by Carl Schotten and Eugen Baumann, this method is widely used in organic synthesis. lscollege.ac.in The key feature of Schotten-Baumann conditions is the use of a two-phase solvent system, typically an organic solvent (like dichloromethane (B109758) or diethyl ether) and water. lscollege.ac.inwikipedia.org

The organic substrate, such as an amine or phenol, and the this compound are dissolved in the organic phase. An aqueous solution of a base, most commonly sodium hydroxide, constitutes the second phase.

The mechanism under these conditions involves the following:

The nucleophile (amine, alcohol, or phenol) attacks the acyl chloride in the organic phase.

The hydrogen chloride (HCl) byproduct that is formed diffuses to the aqueous phase, where it is immediately neutralized by the sodium hydroxide. byjus.comdoubtnut.com This prevents the protonation of the amine nucleophile, which would render it non-nucleophilic, and drives the reaction to completion according to Le Châtelier's principle.

For less reactive nucleophiles like phenols, the base in the aqueous phase can also serve to deprotonate the nucleophile, increasing its reactivity. libretexts.org

Table 3: Key Features of Schotten-Baumann Reaction Conditions

| Feature | Purpose |

|---|---|

| Two-Phase System | Separates the organic reactants/products from the aqueous base and byproducts. wikipedia.org |

| Aqueous Base (e.g., NaOH) | Neutralizes the HCl byproduct, preventing side reactions and driving the equilibrium towards the product. byjus.comdoubtnut.com |

| Vigorous Stirring | Maximizes the interfacial area between the two phases to facilitate the transfer and neutralization of HCl. |

| Application | Effective for the synthesis of amides and esters, particularly from less reactive nucleophiles. |

These conditions are robust and provide a practical method for synthesizing amides and esters from this compound in high yields.

Reactions with Amine Nucleophiles: Formation of N-(Cyanomethyl)benzamide and Related Amides

Reactivity of the Cyanomethyl Group

The cyanomethyl group, a prominent feature of this compound, exhibits a rich and varied reactivity profile. This is largely attributable to the acidic nature of the α-protons and the electrophilic character of the nitrile carbon, which allow it to participate in a range of carbon-carbon bond-forming reactions.

The methylene (B1212753) protons (α-protons) adjacent to the cyano group in this compound are acidic. This heightened acidity is due to the electron-withdrawing inductive effect of the nitrile group, which stabilizes the resulting carbanion (cyanomethyl anion) through resonance. The negative charge is delocalized onto the electronegative nitrogen atom of the nitrile.

The generation of the cyanomethyl anion is typically achieved by treatment with a suitable base. The choice of base is crucial and depends on the specific reaction conditions and the desired reactivity. Common bases used for this deprotonation include:

Inorganic bases: Alkali metal hydroxides (e.g., NaOH, KOH) and carbonates (e.g., K2CO3) can be employed, particularly in phase-transfer catalysis systems.

Alkoxides: Sodium ethoxide (NaOEt) and potassium tert-butoxide (t-BuOK) are stronger bases capable of generating a higher concentration of the cyanomethyl anion in anhydrous organic solvents.

Organometallic reagents: While less common for simple deprotonation, strong bases like organolithium reagents (e.g., n-butyllithium) would readily and irreversibly deprotonate the cyanomethyl group.

The pKa value of the α-protons in related cyanomethyl compounds underscores their acidity, facilitating anion formation. This anion is a potent nucleophile, readily participating in various chemical transformations.

The cyanomethyl anion generated from this compound is a classic active methylene compound and can participate in Knoevenagel condensations with aldehydes and ketones. wikipedia.org This reaction involves the nucleophilic addition of the cyanomethyl anion to the carbonyl carbon, followed by a dehydration step to yield an α,β-unsaturated nitrile. wikipedia.org

The general mechanism involves the base-catalyzed formation of the cyanomethyl anion, which then attacks the electrophilic carbonyl carbon of an aldehyde or ketone. The resulting alkoxide intermediate is subsequently protonated and then undergoes elimination of a water molecule to form the final condensed product. The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine), to avoid self-condensation of the carbonyl compound. wikipedia.org

These carbonyl addition reactions are significant for several reasons: masterorganicchemistry.com

Carbon-Carbon Bond Formation: They provide a reliable method for creating new carbon-carbon bonds, a fundamental process in organic synthesis.

Functional Group Transformation: The reaction introduces a new double bond and retains the nitrile functionality, which can be further manipulated.

Synthesis of Complex Molecules: The products of these reactions, α,β-unsaturated nitriles, are versatile intermediates for the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds.

While this compound itself is not a direct hydrocyanating agent, its chemistry is related to the broader field of hydrocyanation and the use of alternative cyanide sources. In some contexts, related acyl cyanides, such as benzoyl cyanide, can act as cyanide transfer agents. scielo.brnih.gov For instance, benzoyl cyanide can react with aldehydes to form cyanohydrin benzoates. nih.gov

A plausible mechanism for the use of related compounds as a cyanide source involves the initial formation of an acyl cyanide. scielo.br This species can then be attacked by a nucleophile, leading to the in-situ generation of hydrogen cyanide or a cyanide equivalent, which then adds to an electrophile, such as an imine or an aldehyde. scielo.br For example, potassium hexacyanoferrate(II) has been used in conjunction with benzoyl chloride as a promoter to generate benzoyl cyanide in situ for the hydrocyanation of sulfonylimines. scielo.br This highlights the potential for the acyl chloride functionality to activate a cyanide source.

Intramolecular Reactions and Ring-Closure Strategies

The juxtaposition of the reactive cyanomethyl and benzoyl chloride groups within the same molecule allows for a variety of intramolecular reactions, leading to the formation of cyclic structures. These ring-closure strategies are of significant interest for the synthesis of heterocyclic systems.

Intramolecular cyclization of this compound and its derivatives is a powerful method for constructing various heterocyclic frameworks. The specific outcome of the cyclization is dependent on the reaction conditions and the presence of other reagents.

For example, treatment of a related β-oxonitrile with a base like potassium tert-butoxide in tert-butanol (B103910) can lead to an intramolecular nitrile-anionic cyclization, forming a pentacyclic cyano-enone. mdpi.com While this is a related system, it illustrates the principle of an intramolecular attack of a carbanion on a carbonyl group.

In the context of this compound itself, intramolecular reactions could potentially lead to the formation of isoindolinone or other nitrogen-containing heterocyclic systems. The specific pathway would depend on whether the cyanomethyl anion attacks the acyl chloride directly or if the nitrile group itself participates in the cyclization under certain conditions. The synthesis of various heterocyclic systems, such as benzimidazoles, pyrazoles, and isoxazoles, often involves the condensation of a suitable bifunctional starting material. nih.gov

Neighboring group participation (NGP), also known as anchimeric assistance, can significantly influence the reactivity of this compound. inflibnet.ac.in This phenomenon involves the intramolecular participation of a neighboring group in a reaction, often leading to an enhanced reaction rate and specific stereochemical outcomes. inflibnet.ac.indalalinstitute.com

In the case of this compound, both the cyanomethyl group and the benzoyl group can potentially act as neighboring groups. For instance, the nitrogen of the cyano group or the π-electrons of the aromatic ring could participate in reactions at the acyl chloride functionality.

A well-documented example of NGP involves acyloxy groups at a C-2 position in pyran-derived acetals, where the acyl group forms a stabilized dioxolenium ion intermediate. nih.gov This intermediate then directs the incoming nucleophile to produce a 1,2-trans product. nih.gov Similarly, the benzoyl group in fluorinated glucose derivatives has been shown to participate in glycosylation reactions, shielding one face of the molecule and leading to high stereoselectivity. nih.gov This participation is enhanced by resonance effects within the phenyl ring. nih.gov

For this compound, the cyanomethyl group could potentially assist in the displacement of the chloride ion. The lone pair of the nitrogen or the π-system of the nitrile could interact with the electrophilic carbonyl carbon, forming a cyclic intermediate. This would likely accelerate the rate of nucleophilic substitution at the acyl chloride compared to a similar compound lacking the neighboring cyanomethyl group. The consequence of such participation is often the retention of configuration at a chiral center, as the reaction proceeds through two consecutive SN2-like steps, each causing an inversion of configuration. dalalinstitute.comyoutube.com

Derivatization and Applications in Complex Organic Synthesis

Application as a Building Block for Heterocyclic Scaffolds

The dual reactivity of 2-(cyanomethyl)benzoyl chloride is particularly well-suited for the synthesis of heterocyclic compounds, which are core structures in numerous pharmaceuticals and biologically active molecules. The interplay between the electrophilic acyl chloride and the nucleophilic active methylene (B1212753) of the cyanomethyl group, often following its transformation, enables the construction of a wide variety of nitrogen- and oxygen-containing heterocycles.

The introduction of nitrogen atoms into cyclic structures is a cornerstone of medicinal chemistry, and this compound provides an effective starting point for the synthesis of several important classes of nitrogen heterocycles.

Isoquinolines: The isoquinoline (B145761) core is a privileged scaffold found in many natural products and synthetic drugs. While direct syntheses of isoquinolines from this compound are not extensively documented, the closely related 2-(cyanomethyl)benzonitriles are key precursors. For instance, regioselective Ni(I)-catalyzed reactions of 2-(cyanomethyl)benzonitriles with arylboronic acids lead to the formation of 3-aryl-1-aminoisoquinolines through a cascade of C-C and C-N bond formations. nih.gov

Pyrroles: Pyrroles are another important class of nitrogen-containing heterocycles with diverse biological activities. The synthesis of pyrrole (B145914) derivatives can be achieved through various strategies. One common method involves the reaction of enones with aminoacetonitrile (B1212223) to form 3,4-dihydro-2H-pyrrole-2-carbonitriles, which can then be converted to 2,4-disubstituted pyrroles. semanticscholar.org Although not a direct application of this compound, this highlights the utility of the cyanomethyl functionality in pyrrole synthesis.

Pyrimidines: Pyrimidines are fundamental components of nucleic acids and are prevalent in a vast number of pharmaceuticals. The synthesis of pyrimidine (B1678525) derivatives can be achieved through multicomponent reactions. For example, the one-pot reaction of a β-ketophosphonate, an aryl aldehyde, and urea, promoted by p-toluenesulfonic acid, yields dihydropyrimidinone derivatives. While this does not directly involve this compound, it showcases a general strategy for pyrimidine synthesis.

Thiazoles: The thiazole (B1198619) ring is a key structural motif in many biologically active compounds. The Hantzsch thiazole synthesis is a classical method for their preparation. A more modern approach involves the one-pot, multi-component reaction of a secondary amine, benzoyl isothiocyanate, and dimethyl acetylenedicarboxylate, catalyzed by α-amylase, to produce thiazole derivatives. researchgate.net

Pyrazoles: Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are known for their diverse pharmacological properties. The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. beilstein-journals.org In a multicomponent approach, 1,3-diketones generated in situ from ketones and acid chlorides can react with hydrazines to form pyrazoles. nih.gov

Oxazines: 1,3-Oxazine analogues can be synthesized by reacting a 1,2-aminoalcohol compound with an α,α-dihaloamine compound. organic-chemistry.org Another method involves the reaction of N-(2-hydroxyethyl) carboxylic amides, which can be prepared from the corresponding acyl chloride, followed by a dehydration ring-closing reaction. organic-chemistry.org

Pyridazines: Pyridazines are six-membered heterocyclic compounds with two adjacent nitrogen atoms. Their synthesis can be achieved through various methods, including the reaction of 1,2,3-triazines with 1-propynylamines in an aza-Diels-Alder reaction to yield 6-aryl-pyridazin-3-amines. nih.gov Another approach involves the Cu(II)-catalyzed aerobic 6-endo-trig cyclization of β,γ-unsaturated hydrazones. nih.govrsc.org

Table 1: Synthesis of Nitrogen-Containing Heterocycles

| Heterocycle | General Synthetic Strategy | Starting Material(s) | Key Features |

|---|---|---|---|

| Isoquinolines | Ni(I)-catalyzed cascade reaction | 2-(Cyanomethyl)benzonitriles, Arylboronic acids | Atom-economic, cascade C-C and C-N bond formation. nih.gov |

| Pyrroles | Cyclocondensation and dehydrocyanation | Enones, Aminoacetonitrile | Two-step process involving a dihydropyrrole intermediate. semanticscholar.org |

| Pyrimidines | Multicomponent reaction | β-Ketophosphonates, Aldehydes, Urea | One-pot synthesis of dihydropyrimidinones. |

| Thiazoles | Hantzsch synthesis / Multicomponent reaction | α-Haloketones, Thioamides / Secondary amines, Benzoyl isothiocyanate, DMAD | Classical and modern enzymatic approaches. researchgate.net |

| Pyrazoles | Condensation / Multicomponent reaction | 1,3-Dicarbonyls, Hydrazines / Ketones, Acid chlorides, Hydrazines | Versatile methods for substituted pyrazoles. beilstein-journals.orgnih.gov |

| Oxazines | Reaction of aminoalcohols | 1,2-Aminoalcohols, α,α-Dihaloamines / N-(2-Hydroxyethyl) carboxamides | Formation of the 1,3-oxazine ring system. organic-chemistry.org |

| Pyridazines | Aza-Diels-Alder / Cyclization | 1,2,3-Triazines, 1-Propynylamines / β,γ-Unsaturated hydrazones | Regioselective synthesis and metal-catalyzed cyclizations. nih.govrsc.org |

The construction of oxygen-containing heterocyclic systems is another area where this compound and its derivatives have proven to be useful starting materials.

Benzoxepines: Benzoxepines are seven-membered heterocyclic compounds containing an oxygen atom. Their synthesis can be achieved through a photoredox- or metal-catalyzed three-component reaction of 1-(allyloxy)-2-(1-arylvinyl)benzenes, potassium metabisulfite, and cycloketone oxime esters to yield cyanoalkylsulfonylated benzoxepines. researchgate.net

Furans: Furans are five-membered aromatic heterocycles containing an oxygen atom. A variety of synthetic methods exist for their preparation. For example, the Paal-Knorr furan (B31954) synthesis involves the dehydration of 1,4-dicarbonyl compounds. More recent methods include gold-catalyzed cyclizations of diols and triols. researchgate.net

Isocoumarins: Isocoumarins are bicyclic lactones that are structural isomers of coumarins. A sequential synthetic approach using 2-cyanomethyl aroyl fluorides, which can be derived from the corresponding chlorides, allows for the preparation of 3-aryl-4-cyano isocoumarins. This reaction is initiated by the deprotonation of the cyanomethyl group, followed by acyl substitution and intramolecular cyclization. beilstein-journals.org These isocoumarins can be further converted into isoquinolinones in a simple one-step reaction. beilstein-journals.org

Table 2: Synthesis of Oxygen-Containing Heterocycles

| Heterocycle | General Synthetic Strategy | Starting Material(s) | Key Features |

|---|---|---|---|

| Benzoxepines | Three-component reaction | 1-(Allyloxy)-2-(1-arylvinyl)benzenes, Potassium metabisulfite, Cycloketone oxime esters | Photoredox- or metal-catalyzed synthesis of functionalized benzoxepines. researchgate.net |

| Furans | Paal-Knorr synthesis / Gold-catalyzed cyclization | 1,4-Dicarbonyl compounds / Diols and triols | Classical and modern methods for furan ring formation. researchgate.net |

| Isocoumarins | Sequential acylation and cyclization | 2-Cyanomethyl aroyl fluorides | Base-promoted dimerization leading to 3-aryl-4-cyano isocoumarins. beilstein-journals.org |

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot process to form a product that incorporates most of the atoms of the starting materials. The bifunctional nature of this compound makes it an ideal candidate for the design of novel MCRs.

For instance, a one-pot, three-component coupling reaction involving an appropriate precursor, an aldehyde, and an active methylene compound can lead to the formation of complex heterocyclic systems. While specific examples directly employing this compound are still emerging, the potential for its use in MCRs is significant. For example, a multicomponent synthesis of pyrimidine derivatives can be achieved through the reaction of 6-amino-1,3-dimethyl uracil, various aromatic aldehydes, and acetyl acetone (B3395972) under solvent-free conditions. nih.gov Similarly, pyrazole (B372694) derivatives can be synthesized via MCRs, such as the reaction of (hetero)aromatic aldehydes, hydrazine hydrate, β-ketoesters, and enolizable active methylene compounds. scilit.com

Role in the Construction of Advanced Carbocyclic Systems

Beyond heterocycles, this compound and its derivatives are valuable precursors for the synthesis of advanced carbocyclic systems, including functionalized indanes and other polycyclic structures.

Indane derivatives are important structural motifs in medicinal chemistry and materials science. A palladium-catalyzed coupling reaction between 2-allylphenyl triflate derivatives and alkyl nitriles provides a method for the synthesis of indanes bearing substituted cyanomethyl groups at the C2 position. beilstein-journals.org The use of a preformed BrettPhosPd(allyl)(Cl) complex as a pre-catalyst is crucial for the success of these reactions. beilstein-journals.org The resulting 2-cyanomethyl indanes are useful intermediates that can be further transformed into amines or carboxylic acid derivatives. beilstein-journals.org

Table 3: Synthesis of Functionalized Indane Derivatives

| Reaction Type | Reactants | Catalyst System | Product | Key Features |

|---|---|---|---|---|

| Pd-catalyzed coupling | 2-Allylphenyl triflate derivatives, Alkyl nitriles | BrettPhosPd(allyl)(Cl), BrettPhos, LiHMDS | 2-Cyanomethyl indane derivatives | Efficient synthesis of functionalized indanes. beilstein-journals.org |

The development of synthetic routes to complex polycyclic and bridged ring systems is a significant challenge in organic chemistry. While direct applications of this compound in the synthesis of such systems are not yet widely reported, the functional handles it possesses offer potential for the construction of these intricate architectures through strategic multi-step sequences. For example, transition-metal-catalyzed "cut-and-sew" reactions of benzocyclobutenones and cyclobutanones have been developed for the synthesis of bridged and fused rings. researchgate.net This type of deconstructive strategy, involving C-C bond activation, could potentially be adapted to derivatives of this compound to access novel polycyclic frameworks. researchgate.net

Integration into Total Synthesis Approaches

The strategic incorporation of this compound into multi-step synthetic sequences highlights its utility in creating a diverse array of complex organic molecules. Its dual reactivity allows for sequential or one-pot reactions to build intricate heterocyclic systems and other valuable scaffolds.

Intermediate in the Synthesis of Pharmaceutical Leads and Analogs

While direct and extensive research on the pharmaceutical applications of this compound is still maturing, its potential as a key intermediate is significant, primarily through its role as a precursor to valuable heterocyclic structures. One of the most notable applications is in the synthesis of 2-(cyanomethyl)benzimidazole (B160407) and its derivatives. These compounds are recognized as valuable intermediates in the development of pharmaceuticals. google.com

A plausible synthetic pathway involves the reaction of this compound with o-phenylenediamine (B120857). This reaction would proceed via an initial acylation of one of the amino groups by the benzoyl chloride, followed by an intramolecular cyclization and dehydration, where the cyanomethyl group participates in the formation of the imidazole (B134444) ring. This method offers a potential alternative to the established synthesis from o-phenylenediamine and a cyanoacetic ester. google.com

Furthermore, the broader class of compounds containing the 2-(cyanomethyl)phenyl moiety, such as 2-aryloxymethylbenzonitriles synthesized from the related 2-cyanobenzyl chloride, are known to be present in pharmaceutically active compounds, including antidepressants and antihistamines. asianpubs.org This underscores the pharmaceutical relevance of the structural motif accessible from this compound.

Building Block for Agrochemical Active Ingredients

The utility of this compound extends into the agrochemical sector, where it serves as a precursor for active ingredients. The 2-(cyanomethyl)benzimidazole scaffold, derivable from this starting material, is a known intermediate for the synthesis of crop protection agents. google.com

Additionally, the related 2-aryloxymethylbenzoic acids, which can be prepared from 2-cyanobenzyl chloride, are crucial intermediates for the synthesis of established agrochemicals like kresoxim-methyl (B120586) and dimoxystrobin. asianpubs.org The structural similarity suggests that this compound could be a valuable building block for a new generation of agrochemicals, leveraging the reactivity of both its functional groups to create novel active compounds.

Precursor for Specialty Chemicals and Dyes

The chromophoric potential of molecules derived from this compound positions it as a valuable precursor for specialty chemicals, including dyes and pigments. The 2-(cyanomethyl)benzimidazole core, for instance, is a known intermediate in the synthesis of various colorants. google.com The extended π-system of the benzimidazole (B57391) ring system can be further functionalized to tune the color and properties of the resulting dyes. The reactivity of the cyanomethyl group allows for the introduction of various substituents, which can modulate the electronic properties of the molecule and, consequently, its absorption and emission characteristics.

Exploration in Materials Science Research

The unique molecular architecture of this compound also makes it an intriguing candidate for applications in materials science, although this area of research is still in its early stages.

Synthesis of Monomers for Functional Polymers

The bifunctionality of this compound makes it a potential monomer for the synthesis of functional polymers through polycondensation reactions. The acyl chloride can react with a variety of difunctional nucleophiles, such as diamines or diols, to form polyesters or polyamides. The pendant cyanomethyl group would then be available for post-polymerization modification, allowing for the introduction of specific functionalities along the polymer chain. This could lead to the development of polymers with tailored properties for applications such as drug delivery, specialty coatings, and advanced membranes. While specific examples of polymers derived directly from this compound are not yet widely reported in the literature, the principles of polymer chemistry suggest its significant potential in this field.

Development of Organic Electronic Materials Precursors

The synthesis of novel organic semiconductors is a rapidly growing field, and precursors containing both electron-withdrawing and electron-donating or reactive functionalities are of particular interest. nih.gov this compound possesses a cyanomethyl group, which can be a precursor to other functional groups relevant in organic electronics. For instance, the cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, functionalities that can be used to tune the electronic properties of a molecule or to link it to other components in an organic electronic device. While direct application of this compound in this area is not yet established, its potential as a building block for more complex, conjugated systems for use in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs) is an area ripe for exploration.

Computational and Theoretical Investigations of 2 Cyanomethyl Benzoyl Chloride

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical studies are instrumental in elucidating the fundamental characteristics of a molecule. For a compound like 2-(Cyanomethyl)benzoyl chloride, these methods would provide deep insights into its geometry, stability, and electronic nature.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a robust computational method used to predict the three-dimensional arrangement of atoms in a molecule. By performing a geometry optimization, researchers can determine the most stable conformation (the global minimum on the potential energy surface) of this compound. This involves calculating the forces on each atom and adjusting their positions until the total energy of the molecule is minimized. The results would include key structural parameters such as bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations can map out the energy landscape, identifying other stable conformers (local minima) and the energy barriers between them. This information is crucial for understanding the molecule's flexibility and the relative populations of different conformers at a given temperature.

Hypothetical Data Table for Geometry Optimization: This table is illustrative and not based on actual published data.

| Parameter | Calculated Value |

|---|---|

| C=O Bond Length | e.g., 1.19 Å |

| C-Cl Bond Length | e.g., 1.79 Å |

| C-C (ring-acyl) | e.g., 1.50 Å |

| C≡N Bond Length | e.g., 1.15 Å |

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors (e.g., Fukui Functions)

Frontier Molecular Orbital (FMO) theory is a key concept for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the most likely to accept electrons (acting as an electrophile).

For this compound, analysis of the FMOs would reveal the most probable sites for nucleophilic and electrophilic attack. The energy gap between the HOMO and LUMO is also a critical indicator of the molecule's kinetic stability and chemical reactivity. Reactivity descriptors, derived from methods like Fukui functions, would further quantify the local reactivity, pinpointing specific atoms susceptible to attack.

Hypothetical Data Table for FMO Analysis: This table is illustrative and not based on actual published data.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | e.g., -7.5 eV |

| LUMO Energy | e.g., -1.2 eV |

Reaction Mechanism Modeling and Energetic Profiling

Computational modeling is a powerful tool for investigating the step-by-step pathway of a chemical reaction. For this compound, this would typically involve studying its reactions with nucleophiles, a characteristic reaction for acyl chlorides.

Transition State Location and Activation Energy Determination

To model a reaction, chemists computationally locate the transition state (TS)—the highest energy point along the reaction pathway that connects reactants to products. The structure of the TS provides a snapshot of the bond-breaking and bond-forming processes. By calculating the energy of the reactants and the transition state, the activation energy (Ea) can be determined. This value is a direct measure of the kinetic barrier of the reaction; a higher activation energy corresponds to a slower reaction rate. For a reaction involving this compound, this would allow for quantitative predictions of its reactivity towards different reagents.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a powerful lens through which to observe the dynamic behavior of this compound at an atomic level. These simulations model the movement of atoms and molecules over time, governed by a force field that approximates the quantum mechanical interactions. This approach provides a detailed picture of the molecule's conformational flexibility and its non-covalent interactions with its environment.

A primary focus of MD simulations for this compound is to elucidate its conformational preferences. The key degrees of freedom are the rotation around the single bonds connecting the cyanomethyl group and the benzoyl chloride moiety to the aromatic ring. The dihedral angles, which define the orientation of these side chains relative to the benzene (B151609) ring, are of particular interest. Simulations can map the potential energy surface associated with these rotations, identifying low-energy, stable conformations and the energy barriers that separate them. For instance, the cyanomethyl group may exhibit a preference for orientations that minimize steric hindrance with the adjacent acyl chloride group.

Intermolecular interactions are also a critical aspect explored through MD simulations. By simulating a system containing multiple molecules of this compound, one can observe how they arrange themselves in a condensed phase. These simulations can reveal the dominant intermolecular forces at play, such as dipole-dipole interactions originating from the polar C-Cl and C≡N bonds, and π-π stacking interactions between the aromatic rings. Understanding these interactions is crucial for predicting the compound's physical properties, such as its melting point and solubility, as well as its crystal packing arrangement.

The following table presents hypothetical data from a conformational analysis, illustrating the relative energies of different rotamers.

| Dihedral Angle (C-C-C=O) | Dihedral Angle (C-C-CH2-CN) | Relative Energy (kcal/mol) | Population (%) |

| 0° | 90° | 0.00 | 45 |

| 180° | 90° | 0.25 | 30 |

| 0° | 270° | 1.50 | 15 |

| 180° | 270° | 1.75 | 10 |

In Silico Prediction of Novel Reactions and Derivatization Possibilities

The field of computational chemistry provides powerful in silico tools for predicting the reactivity of molecules and exploring potential new derivatization pathways. For a reactive compound like this compound, these methods can guide synthetic efforts by identifying promising reactions and reagents before they are attempted in the laboratory. This predictive capability saves time, resources, and can lead to the discovery of novel chemical structures with desired properties.

Density Functional Theory (DFT) is a common method used to model the electronic structure of this compound and predict its reactivity. By calculating properties such as the distribution of electron density and the energies of molecular orbitals, researchers can identify the most reactive sites within the molecule. Unsurprisingly, the carbonyl carbon of the acyl chloride is highly electrophilic, making it a prime target for nucleophilic attack. Computational models can quantify this reactivity and predict the outcomes of reactions with a wide array of nucleophiles, such as alcohols, amines, and thiols.

Furthermore, in silico methods can be used to screen virtual libraries of reactants to identify those that are most likely to lead to successful derivatization. By calculating the activation energies and reaction thermodynamics for a large number of potential reactions, computational chemists can prioritize the most favorable pathways for synthesis. For example, this approach could be used to explore intramolecular cyclization reactions, where the cyanomethyl group or its derivatives interact with the acyl chloride moiety to form novel ring structures. The insights gained from these computational predictions can accelerate the discovery of new materials, pharmaceuticals, and other valuable chemical compounds derived from this compound.

The table below provides a hypothetical summary of predicted reaction outcomes with various nucleophiles.

| Nucleophile | Predicted Product Type | Predicted Relative Reaction Rate |

| Methanol | Ester | High |

| Ammonia (B1221849) | Amide | High |

| Ethanethiol | Thioester | Moderate |

| Water | Carboxylic Acid (Hydrolysis) | Moderate to High |

Advanced Spectroscopic and Analytical Research of the Chemical Compound

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-(cyanomethyl)benzoyl chloride in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed connectivity map and insights into the electronic environment of each atom can be established.

¹H and ¹³C NMR for Structural Elucidation and Purity Assessment

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and cyanomethyl protons. The aromatic protons, due to their differing electronic environments influenced by the ortho-substituents, will appear as a complex multiplet pattern in the downfield region, typically between δ 7.0 and 8.5 ppm. The methylene (B1212753) protons of the cyanomethyl group (-CH₂CN) are anticipated to resonate as a singlet further upfield, likely in the range of δ 3.5-4.5 ppm, due to the deshielding effects of the adjacent nitrile and aromatic ring. The integration of these signals provides a quantitative measure of the number of protons in each environment, serving as a primary method for purity assessment.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides crucial information about the carbon skeleton of the molecule. Key resonances include the carbonyl carbon of the benzoyl chloride functional group, which is expected to appear significantly downfield (δ ~165-175 ppm) due to the strong deshielding effect of the attached oxygen and chlorine atoms. The nitrile carbon (-C≡N) will also have a characteristic chemical shift, typically in the range of δ 115-125 ppm. The aromatic carbons will resonate in the δ 120-140 ppm region, with the carbon attached to the cyanomethyl group and the carbon bearing the benzoyl chloride moiety showing distinct shifts due to substituent effects. The methylene carbon of the cyanomethyl group is expected to appear in the upfield region, around δ 20-30 ppm.

| Proton (¹H) | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.0 - 8.5 | Multiplet |

| Methylene-H (-CH₂CN) | 3.5 - 4.5 | Singlet |

| Carbon (¹³C) | Expected Chemical Shift (δ, ppm) |

| Carbonyl-C (C=O) | 165 - 175 |

| Aromatic-C | 120 - 140 |

| Nitrile-C (C≡N) | 115 - 125 |

| Methylene-C (-CH₂CN) | 20 - 30 |

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.

Advanced Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structure Assignment

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between neighboring aromatic protons, aiding in the assignment of their specific positions on the benzene (B151609) ring. longdom.orglibretexts.org Cross-peaks in the COSY spectrum indicate spin-spin coupling between protons, typically over two to three bonds. This would allow for the tracing of the connectivity of the aromatic proton network.

HSQC (Heteronuclear Single Quantum Coherence): This 2D NMR technique correlates directly bonded proton and carbon atoms. hmdb.caosti.gov An HSQC spectrum of this compound would show a cross-peak connecting the methylene proton signal with the methylene carbon signal, confirming their direct attachment. Similarly, each aromatic proton signal would correlate with its corresponding aromatic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing long-range (two- and three-bond) correlations between protons and carbons. researchgate.netwisc.eduyoutube.com For this compound, key HMBC correlations would include:

Correlations from the methylene protons to the nitrile carbon and to the aromatic carbons at the ortho and ipso positions.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic "fingerprint" based on its functional groups.

Identification of Characteristic Functional Group Vibrations (e.g., C≡N, C=O)

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by strong absorption bands corresponding to the stretching vibrations of its key functional groups. A sharp and intense absorption band is expected in the region of 2240-2260 cm⁻¹ due to the C≡N (nitrile) stretching vibration. The C=O (carbonyl) stretching vibration of the acyl chloride will give rise to a very strong and characteristic absorption band at a higher frequency than that of a corresponding carboxylic acid, typically in the range of 1770-1815 cm⁻¹. docbrown.info The presence of the aromatic ring will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. bohrium.comias.ac.inepa.gov The C≡N stretch is also Raman active and would appear in a similar region as in the IR spectrum. The C=O stretch is also observable in the Raman spectrum. A distinct advantage of Raman spectroscopy can be the clearer observation of aromatic ring vibrations, which often give strong signals. The Raman spectrum of 2-(cyanomethyl)benzoic acid, a closely related precursor, has been documented and provides a reference for the expected vibrational modes of the title compound. nih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C≡N | Stretch | 2240 - 2260 | Strong, Sharp |

| C=O | Stretch | 1770 - 1815 | Very Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Strong |

| Aromatic C-H | Stretch | > 3000 | Medium to Weak |

Table 2: Characteristic Infrared Absorption Bands for this compound.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. This precise mass measurement serves as a definitive confirmation of the compound's chemical formula (C₉H₆ClNO).

The mass spectrum of this compound would also exhibit a characteristic fragmentation pattern. The molecular ion peak would be observed, and its isotopic pattern would reveal the presence of one chlorine atom. Common fragmentation pathways for benzoyl chloride derivatives involve the loss of the chlorine radical (Cl•) to form a benzoyl cation, which is often a prominent peak in the spectrum. Further fragmentation of the benzoyl cation can lead to the loss of carbon monoxide (CO) to form a phenyl cation. For this compound, fragmentation involving the cyanomethyl group, such as the loss of a cyanomethyl radical (•CH₂CN) or the cleavage of the C-C bond between the methylene group and the aromatic ring, would also be expected. Analysis of these fragmentation pathways provides further corroboration of the compound's structure. GC-MS data for the related 2-(cyanomethyl)benzoic acid shows a molecular ion peak and characteristic fragments that can be compared to the expected fragmentation of the title compound. nih.govdocbrown.info

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

A hypothetical X-ray crystallographic analysis of this compound would yield a detailed set of crystallographic parameters, as illustrated in the table below.

Table 1: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Expected Value/Information |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pbca |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) |

| Bond Lengths (Å) | C-C (aromatic), C-C (alkyl), C≡N, C=O, C-Cl |

| Bond Angles (°) | Angles around the benzene ring and substituents |

| Torsion Angles (°) | Dihedral angle between the phenyl ring and the cyanomethyl group |

Chromatographic Techniques for Separation and Purity Profiling

Chromatographic methods are essential for the separation, identification, and quantification of this compound, as well as for the assessment of its purity by detecting and quantifying any impurities. Due to the reactive nature of acyl chlorides, specialized chromatographic approaches are often required.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally labile compounds. The direct analysis of acyl chlorides by HPLC can be challenging due to their high reactivity, particularly with protic solvents like water or alcohols that are often used in reversed-phase HPLC. nih.gov Therefore, a common strategy is the derivatization of the acyl chloride with a suitable reagent to form a more stable and easily detectable derivative. For instance, derivatization with an amine or an alcohol can convert the acyl chloride into a stable amide or ester, respectively, which can then be readily analyzed by HPLC.

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of volatile compounds. While direct GC analysis of acyl chlorides is possible, their reactivity can lead to on-column degradation or reaction with residual active sites in the GC system. Derivatization is also a viable option for GC analysis to improve stability and chromatographic performance.

The purity profiling of this compound would also involve the separation of potential positional isomers, such as 3-(cyanomethyl)benzoyl chloride and 4-(cyanomethyl)benzoyl chloride, which may be present as impurities from the synthesis process. Chromatographic techniques, particularly HPLC and GC, are well-suited for the separation of such isomers. The choice of the chromatographic column and mobile phase composition is critical to achieve the desired resolution between the isomers. For example, reversed-phase HPLC with a C18 column and a mobile phase consisting of acetonitrile (B52724) and water is a common starting point for the separation of aromatic isomers. rsc.orgmtc-usa.com

Table 2: Illustrative Chromatographic Conditions for the Analysis of a Substituted Benzoyl Chloride Derivative

| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

|---|---|---|

| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm | Capillary column (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm |

| Mobile Phase/Carrier Gas | Acetonitrile/Water gradient | Helium |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 254 nm (after derivatization) | Mass Spectrometry (MS) |

| Temperature | Ambient | Temperature program (e.g., 50°C to 250°C) |

| Sample Preparation | Derivatization with an appropriate agent | Derivatization or direct injection in a non-polar solvent |

Sustainable and Green Chemistry Approaches in the Research of 2 Cyanomethyl Benzoyl Chloride

Development of Environmentally Benign Synthetic Methods

The synthesis of acyl chlorides traditionally involves reagents like thionyl chloride or oxalyl chloride, which can generate hazardous byproducts. Green synthetic methods aim to replace these with more environmentally benign alternatives, focusing on catalytic processes and the use of non-toxic, renewable solvents.

Catalytic processes are a cornerstone of green chemistry, designed to maximize the incorporation of all materials used in the process into the final product, a concept known as atom economy. chemscene.com By using catalysts, reactions can often be conducted under milder conditions with higher selectivity, leading to a significant reduction in waste. chemscene.com While specific catalytic routes for the direct synthesis of 2-(cyanomethyl)benzoyl chloride are not extensively documented in publicly available research, the principles of catalytic science can be applied. For instance, the development of solid-supported catalysts could facilitate easier separation and recycling, thereby minimizing waste streams. The use of catalytic amounts of activating agents for the conversion of the corresponding carboxylic acid, 2-(cyanomethyl)benzoic acid, to the acyl chloride would be a significant improvement over stoichiometric activating reagents.

A hypothetical green catalytic approach could involve the direct carbonylation of a suitable precursor, catalyzed by a transition metal complex. Such a process, if developed, would exhibit high atom economy. The principles of using catalysts to reduce reaction times and waste are well-established in the synthesis of other complex molecules and are applicable here. mdpi.com

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry promotes the use of alternative solvents that are safer and more sustainable.